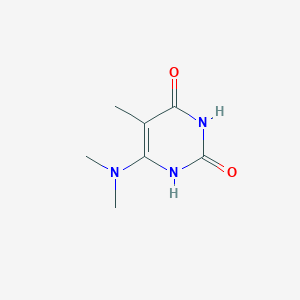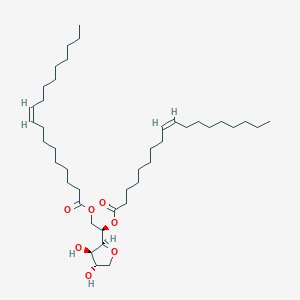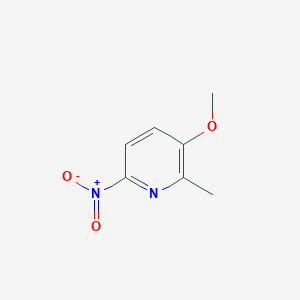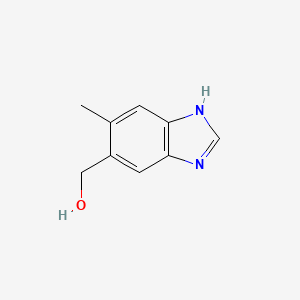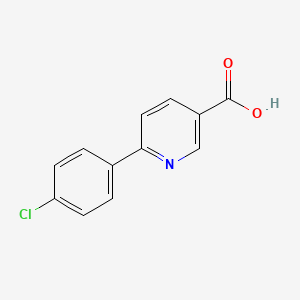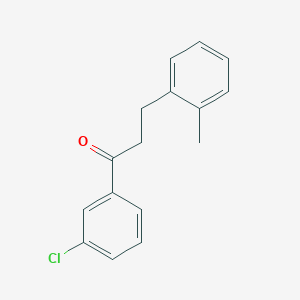
3'-Chloro-3-(2-methylphenyl)propiophenone
説明
3’-Chloro-3-(2-methylphenyl)propiophenone is an organic compound that is commonly used as an intermediate in the synthesis of pharmaceutical drugs and organic compounds. It has a linear formula of ClC6H4COC2H5, a CAS number of 34841-35-5, and a molecular weight of 168.62 .
Synthesis Analysis
3’-Chloro-3-(2-methylphenyl)propiophenone can be synthesized through various methods. One such method involves the phenylation of 3′-chloropropiophenone, which is influenced by solvents and temperature . Another method involves the use of phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent .Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(2-methylphenyl)propiophenone is characterized by a chlorine atom attached to a benzene ring, which is further connected to a propiophenone group .Chemical Reactions Analysis
The chemical reactions involving 3’-Chloro-3-(2-methylphenyl)propiophenone are complex and can be influenced by various factors. For instance, the yield and enantioselectivity of its phenylation can be affected by the choice of solvents and temperature .Physical and Chemical Properties Analysis
3’-Chloro-3-(2-methylphenyl)propiophenone is a solid substance with a boiling point of 124 °C/14 mmHg and a melting point of 45-47 °C .科学的研究の応用
Synthesis of Complex Molecules
3'-Chloro-3-(2-methylphenyl)propiophenone has been employed as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of indole derivatives, which have been evaluated for their anti-inflammatory and analgesic activities. These derivatives showed significant activity, indicating potential for further preclinical development as therapeutic agents (Abdellatif, Lamie, & Omar, 2016).
Catalysis and Chemical Reactions
The compound has also been a focus in catalysis research. For example, it has been used in asymmetric synthesis processes, where specific enzymes from microbial sources have shown high selectivity and activity towards producing chiral alcohols, which are valuable in the synthesis of antidepressant drugs. Such studies demonstrate the potential of using biocatalysts for achieving high enantioselectivity in the synthesis of important pharmaceutical intermediates (Choi et al., 2010).
Materials Science
In materials science, this compound has been involved in the development of novel materials with specific properties. It has been utilized in the formation of benzoxazine polymers, which are known for their thermal and mechanical stability. These materials find applications in coatings, adhesives, and composites due to their excellent performance characteristics. The research highlighted the use of renewable resources to introduce benzoxazine functionality to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for sustainable materials (Trejo-Machin et al., 2017).
Environmental and Analytical Applications
Analytical applications of this compound include its use in developing sensors and assays for detecting environmental pollutants. For instance, modified electrodes have been prepared for the electrochemical detection of phenolic compounds, demonstrating the compound's utility in environmental monitoring and analysis (Karimi-Maleh et al., 2019).
作用機序
The detailed reaction mechanism of 3-chloro-2-methyl-1-propene (a similar compound) with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3-chloro-2-methyl-1-propene, it is highly reactive in the troposphere with OH radical .
Safety and Hazards
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKZCIDSQENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644018 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-42-9 | |
| Record name | 1-(3-Chlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


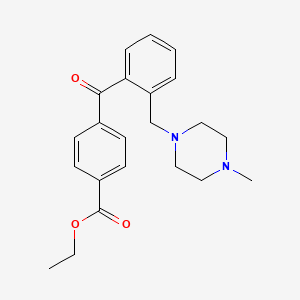
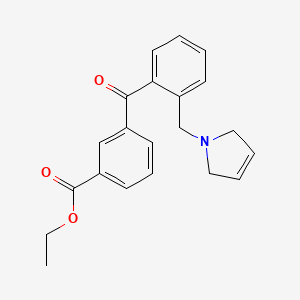
![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
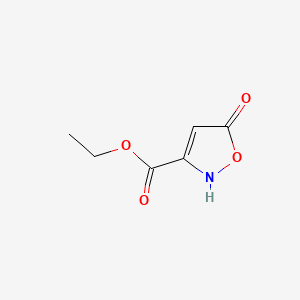
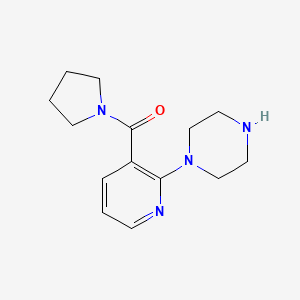
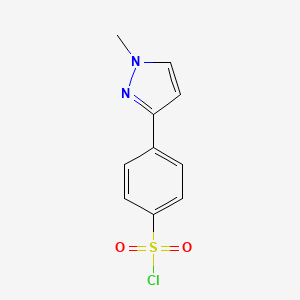

![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
